Bromochlorobenzoicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bromochlorobenzoicacid, specifically 5-bromo-2-chlorobenzoic acid, is an organic compound with the molecular formula C7H4BrClO2. It is a derivative of benzoic acid, where the benzene ring is substituted with both bromine and chlorine atoms. This compound is known for its applications in organic synthesis and as an intermediate in the production of pharmaceuticals and agrochemicals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 5-bromo-2-chlorobenzoic acid typically involves the bromination of 2-chlorobenzoic acid. One common method uses N-bromosuccinimide (NBS) in the presence of sulfuric acid as a catalyst. The reaction proceeds with high selectivity, yielding 5-bromo-2-chlorobenzoic acid with minimal by-products .
Another method involves the chlorination of benzoic acid followed by bromination. This process includes chlorination, acylation, and cyclization reactions, followed by bromination and hydrolysis. The reaction conditions are mild, and the process is scalable for industrial production .
Analyse Chemischer Reaktionen
Types of Reactions
5-bromo-2-chlorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The carboxylic acid group can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Strong oxidizing agents like potassium permanganate can oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride can reduce the carboxylic acid group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoic acids, while oxidation can produce benzoic acid derivatives with additional functional groups.
Wissenschaftliche Forschungsanwendungen
5-bromo-2-chlorobenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 5-bromo-2-chlorobenzoic acid depends on its specific application. In pharmaceuticals, it acts as an intermediate, contributing to the synthesis of active compounds that target specific molecular pathways. The bromine and chlorine atoms in the compound can influence the reactivity and selectivity of the molecules it helps to synthesize.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-chlorobenzoic acid: Lacks the bromine atom, making it less reactive in certain substitution reactions.
5-bromo-2-fluorobenzoic acid: Contains a fluorine atom instead of chlorine, which can alter its reactivity and applications.
3-bromo-2-chlorobenzoic acid: The position of the bromine atom is different, affecting its chemical properties and reactivity.
Uniqueness
5-bromo-2-chlorobenzoic acid is unique due to the specific positions of the bromine and chlorine atoms on the benzene ring. This unique substitution pattern gives it distinct reactivity and makes it valuable as an intermediate in various chemical syntheses.
Eigenschaften
Molekularformel |
C14H8Br2Cl2O4 |
---|---|
Molekulargewicht |
470.9 g/mol |
IUPAC-Name |
2-bromo-3-chlorobenzoic acid;3-bromo-2-chlorobenzoic acid |
InChI |
InChI=1S/2C7H4BrClO2/c8-6-4(7(10)11)2-1-3-5(6)9;8-5-3-1-2-4(6(5)9)7(10)11/h2*1-3H,(H,10,11) |
InChI-Schlüssel |
OHCOQKNSRBUATH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)Cl)Br)C(=O)O.C1=CC(=C(C(=C1)Br)Cl)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.